2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide
Description
2-((4-Fluorophenyl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a sulfonyl group at the 4-fluorophenyl position and a substituted aryl group (4-methoxy-3-methylphenyl) on the thiazole ring. The compound’s structure integrates key pharmacophores: the sulfonyl group enhances metabolic stability and binding affinity, while the thiazole-acetamide core facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-12-9-13(3-8-17(12)26-2)16-10-27-19(21-16)22-18(23)11-28(24,25)15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMWCODBLLSZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 362.43 g/mol. The structure includes a thiazole ring, which is often associated with various biological activities, particularly in anticancer and antimicrobial applications.
Key Structural Features
- Thiazole moiety: Known for its role in various pharmacological activities.
- Fluorophenyl group: Enhances lipophilicity and may affect the compound's interaction with biological targets.
- Methoxy and methyl substituents: Potentially influence the compound's electronic properties and biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 ± 1.22 |
| Compound B | Jurkat | 1.61 ± 1.92 |
| Target Compound | HT29 | < 1.0 |
These findings suggest that the presence of electron-donating groups, such as methoxy, can significantly enhance the anticancer activity of thiazole-based compounds .
Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, where it exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
Such results indicate that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of key enzymes: Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation and tumor growth.
- Interference with cell signaling pathways: The thiazole ring may interact with specific proteins involved in cancer cell proliferation.
Study 1: Anticancer Efficacy
A study involving a series of thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly affected the anticancer efficacy against A-431 and Jurkat cell lines. The target compound showed enhanced activity due to its unique structural features .
Study 2: Antimicrobial Assessment
In another study assessing antimicrobial activity, derivatives of similar structure were tested against common pathogens. The results indicated that certain substitutions on the phenyl ring improved antibacterial efficacy, suggesting a promising avenue for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related thiazole-acetamide derivatives, emphasizing substituent variations and their implications:
*Molecular weight estimated based on structure in .
Key Observations
Sulfonyl vs. Piperazinyl Groups: The sulfonyl group in the target compound may improve metabolic stability compared to piperazinyl derivatives (e.g., compound in ), which are prone to oxidative metabolism.
Aryl Substituents and Bioactivity: Coumarin-linked thiazoles (e.g., ) show potent α-glucosidase inhibition (IC₅₀: 9.7–18.3 µM), likely due to coumarin’s planar structure enhancing π-π interactions with the enzyme’s active site.
Antimicrobial Activity :
- Simple methylthiazole-acetamide derivatives (e.g., ) exhibit broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL). The target compound’s bulky sulfonyl and aryl groups may limit membrane permeability, reducing antimicrobial efficacy.
Pharmacological Potential
Q & A
Q. Yield Optimization :
- Use high-purity reagents and controlled stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to thiazole precursor).
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Recrystallize intermediates from ethanol/water mixtures to improve purity .
Advanced: How can computational methods predict the binding affinity of this compound to kinase targets, and what validation experiments are required?
Q. Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., p38 MAPK or EGFR). Focus on sulfonyl and thiazole moieties for hydrogen bonding and hydrophobic contacts .
- MD Simulations : Run 100 ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
Q. Validation :
- In vitro Kinase Assays : Measure IC50 values using ADP-Glo™ kinase assays. Compare with computational predictions .
- X-ray Crystallography : Resolve co-crystal structures to confirm docking poses (e.g., PDB deposition for novel targets) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Q. Key Techniques :
- NMR (¹H/¹³C) : Assign peaks for sulfonyl (δ ~3.5 ppm for CH2SO2), thiazole (δ ~7.2–8.1 ppm for aromatic protons), and acetamide (δ ~2.1 ppm for CH3) .
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm mass error .
Q. Data Interpretation :
- Cross-reference with simulated spectra (e.g., ACD/Labs or ChemDraw).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Advanced: How can researchers resolve contradictions in biological activity data across different cell lines?
Case Example : Discrepancies in IC50 values between HeLa (IC50 = 1.2 μM) and A549 (IC50 = 8.7 μM) cells.
Approach :
- Mechanistic Profiling : Perform RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes .
- Cellular Uptake Studies : Use LC-MS to quantify intracellular drug concentrations.
- Proteomics : Compare target kinase expression levels (e.g., Western blot for EGFR/p38 MAPK) .
Resolution : Adjust experimental conditions (e.g., hypoxia mimetics or serum-free media) to standardize cellular environments .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Stability Studies :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Analyze degradation via HPLC.
- Results : Stable at pH 6–8; hydrolyzes in acidic conditions (pH <3) via sulfonyl cleavage .
- Thermal Stability : Store at 4°C, -20°C, and 25°C for 1 month.
- Recommendation : Lyophilize for long-term storage; avoid repeated freeze-thaw cycles .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Q. SAR Insights :
Q. Synthetic Validation :
- Synthesize 10–15 analogs using parallel synthesis.
- Test in kinase panels and ADMET assays (e.g., microsomal stability) .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Q. Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. First Aid :
- Skin Contact : Wash with soap/water; apply hydrocortisone cream if irritation persists .
- Inhalation : Move to fresh air; seek medical attention if dyspnea occurs .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Q. Troubleshooting :
Q. Documentation :
- Publish full experimental details (e.g., cell density, media composition) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
